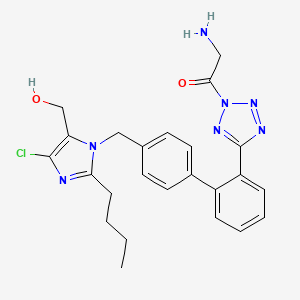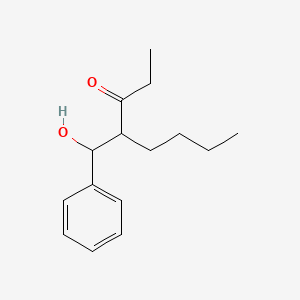![molecular formula C14H13IO3 B14247368 2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- CAS No. 389087-00-7](/img/structure/B14247368.png)
2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- typically involves the iodination of a benzopyran derivative followed by the introduction of the 3-methyl-2-butenyl group. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The subsequent alkylation with 3-methyl-2-butenyl bromide in the presence of a base like potassium carbonate completes the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to alter the double bonds in the 3-methyl-2-butenyl group.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: Deiodinated or hydrogenated derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the 3-methyl-2-butenyl group may enhance its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: A methylated derivative with different biological activities.
2H-1-Benzopyran-2-one, 7-methoxy-: A methoxylated derivative known for its distinct chemical properties.
Coumarin: The parent compound of benzopyran derivatives, widely studied for its diverse applications.
Uniqueness
2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- is unique due to the presence of both an iodine atom and a 3-methyl-2-butenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
389087-00-7 |
|---|---|
Molecular Formula |
C14H13IO3 |
Molecular Weight |
356.15 g/mol |
IUPAC Name |
8-iodo-7-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C14H13IO3/c1-9(2)7-8-17-11-5-3-10-4-6-12(16)18-14(10)13(11)15/h3-7H,8H2,1-2H3 |
InChI Key |
AQJIWMQFKSREFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


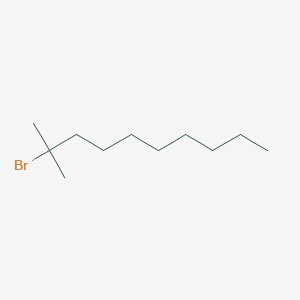
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
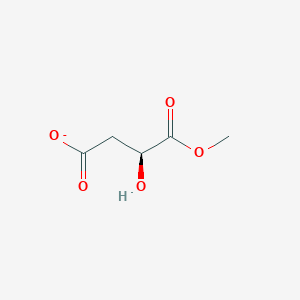
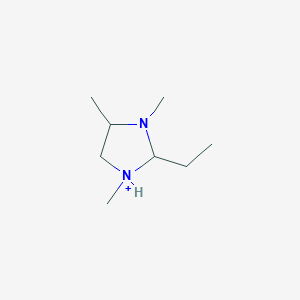
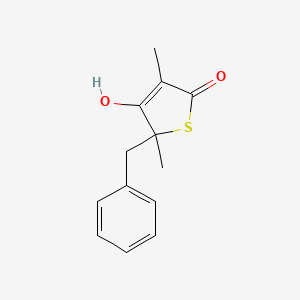
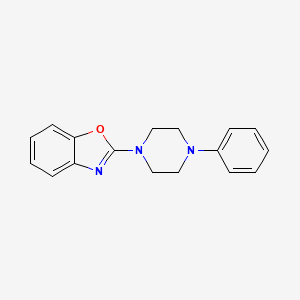
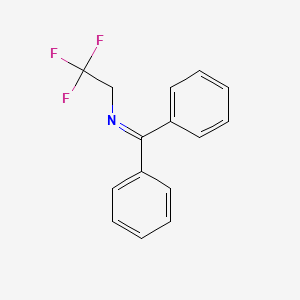
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)

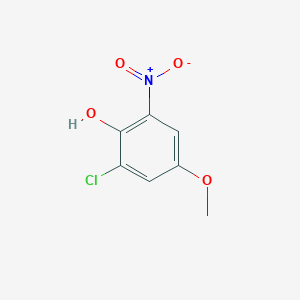
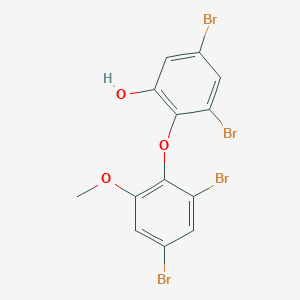
![2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol](/img/structure/B14247371.png)
